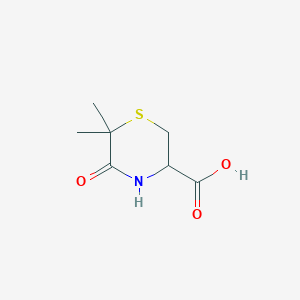

6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

Description

Properties

IUPAC Name |

6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-7(2)6(11)8-4(3-12-7)5(9)10/h4H,3H2,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMBJMYQZAVSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(CS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396557 | |

| Record name | 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14226-94-9 | |

| Record name | 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the proposed synthesis of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in the current literature, this guide outlines a plausible and chemically sound synthetic pathway based on established organic chemistry principles and analogous reactions.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available amino acid, D-penicillamine. This starting material is advantageous as it already contains the requisite gem-dimethyl group and the stereocenter for the target molecule. The synthetic strategy involves a three-step process:

-

Esterification: Protection of the carboxylic acid functionality of D-penicillamine as a methyl ester to prevent its interference in subsequent reactions.

-

N-Acylation: Reaction of the amino group of the D-penicillamine methyl ester with chloroacetyl chloride to form an N-chloroacetylated intermediate.

-

Intramolecular Cyclization and Hydrolysis: Base-mediated intramolecular nucleophilic substitution of the chloride by the thiol group to form the thiomorpholinone ring, followed by hydrolysis of the methyl ester to yield the final carboxylic acid.

The overall proposed reaction scheme is depicted below.

An In-Depth Technical Guide to 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic Acid

CAS Number: 14226-94-9

For: Researchers, scientists, and drug development professionals.

Disclaimer: Limited specific experimental data is publicly available for 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid. This guide leverages data from the closely related parent compound, 5-oxothiomorpholine-3-carboxylic acid (CAS: 14226-97-2), to provide a comprehensive technical overview. The information presented should be considered representative and may require experimental validation for the dimethylated derivative.

Introduction

This compound is a heterocyclic compound belonging to the thiomorpholine class. Its structure, featuring a lactam and a carboxylic acid functional group, makes it a molecule of interest in medicinal chemistry and organic synthesis. This guide provides a detailed summary of its chemical properties, potential biological activities, and relevant experimental methodologies, primarily based on data from its parent compound, 5-oxothiomorpholine-3-carboxylic acid.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of the parent compound, 5-oxothiomorpholine-3-carboxylic acid. These values provide a foundational understanding of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₃S | [1][2] |

| Molecular Weight | 161.18 g/mol | [1][2] |

| CAS Number | 14226-97-2 | [1][2] |

| IUPAC Name | 5-oxothiomorpholine-3-carboxylic acid | [1] |

| Synonyms | 3-Oxo-5-carboxyperhydro-1,4-thiazine, 5-Oxo-3-thiomorpholinecarboxylic Acid | [3] |

| Appearance | Not Available | [3] |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

Note: The molecular formula for this compound is C₇H₁₁NO₃S.

Synthesis and Experimental Protocols

The synthesis of the thiomorpholine scaffold can be achieved through several established chemical reactions. The following are general methodologies that can be adapted for the synthesis of this compound.

General Synthesis Strategies

Several synthetic routes have been reported for the creation of the 5-oxothiomorpholine-3-carboxylic acid core structure.[4] These methods can be broadly categorized as:

-

Cyclization Reactions: This approach typically involves the cyclization of appropriate precursors, such as thioketones and amines, to form the thiomorpholine ring.[4]

-

Carboxylation: The carboxylic acid group can be introduced through various techniques, including carbon dioxide fixation.[4]

-

Oxidative Methods: Oxidation of sulfur-containing precursors can also lead to the formation of the target compound.[4]

Solid-Phase Synthesis Protocol

A solid-phase synthesis approach offers advantages in purification and the potential for creating derivative libraries. A general protocol for the synthesis of thiomorpholine-3-carboxylic acid derivatives is as follows:

-

Immobilization: Start with the immobilization of a fluorenylmethyloxycarbonyl (Fmoc)-protected cysteine (or a suitably substituted cysteine for the dimethyl derivative) onto a polymer resin.[4]

-

Deprotection: Remove the Fmoc protecting group to expose the free amine.

-

N-Alkylation/N-Acylation: React the free amine with appropriate reagents to introduce desired substituents on the nitrogen atom.

-

Cleavage and Cyclization: Cleave the molecule from the resin using an acid, such as trifluoroacetic acid (TFA). The acidic conditions can also facilitate the cyclization to form the thiomorpholine ring.

Caption: General workflow for the solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives.

Biological Activity and Mechanism of Action

While specific data for the dimethylated compound is scarce, the parent compound, 5-oxothiomorpholine-3-carboxylic acid, has been identified as a potential antibiotic.[4]

Antibacterial Activity

5-Oxothiomorpholine-3-carboxylic acid is described as a lactam antibiotic that may function as a penicillin analogue.[4] Its proposed mechanism of action involves the inhibition of bacterial growth by binding to ribosomes, thereby disrupting protein synthesis.[4] This suggests its potential as a lead compound for the development of new antibacterial agents.[4]

Bioactivation and Cytotoxicity

The related compound, L-Thiomorpholine-3-carboxylic acid (L-TMC), has been shown to be cytotoxic and nephrotoxic.[5] Its toxicity is linked to its bioactivation by the enzyme L-amino acid oxidase (LAAO).[5] LAAO catalyzes the oxidative deamination of L-amino acids, producing an imine intermediate, ammonia, and hydrogen peroxide.[5][6][7] The formation of these reactive species is believed to contribute to the observed cytotoxicity.

Caption: Proposed bioactivation pathway of L-Thiomorpholine-3-carboxylic acid leading to cytotoxicity.

Applications in Research and Development

The structural features of this compound and its parent compound suggest several potential applications:

-

Antibiotic Development: The antibacterial properties of the core structure make it a valuable scaffold for the design and synthesis of new antibiotics.[4]

-

Organic Synthesis: The presence of a reactive carboxylic acid group allows for its use as a building block in the synthesis of more complex molecules and chemical libraries.[4]

-

Pharmaceutical Research: It can serve as a reference standard in toxicological studies and in the investigation of drug metabolism and interaction mechanisms.[4]

Conclusion

This compound, identified by CAS number 14226-94-9, represents an intriguing heterocyclic molecule with potential applications in medicinal chemistry. While direct experimental data is limited, information from its parent compound, 5-oxothiomorpholine-3-carboxylic acid, provides a solid foundation for future research. The synthetic accessibility of the thiomorpholine scaffold, coupled with its potential as an antibacterial agent, warrants further investigation into the properties and applications of this and related compounds. Researchers are encouraged to use the information presented in this guide as a starting point for their own experimental inquiries.

References

- 1. 5-oxothiomorpholine-3-carboxylic Acid | C5H7NO3S | CID 3556697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy 5-oxothiomorpholine-3-carboxylic Acid | 14226-97-2 [smolecule.com]

- 5. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]

- 7. L-amino acid oxidase as biocatalyst: a dream too far? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of the novel heterocyclic compound, 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this document outlines a systematic approach based on established principles of organic chemistry and analytical techniques, supported by data from analogous structures.

Introduction

This compound is a substituted thiomorpholine derivative. The thiomorpholine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antioxidant and hypolipidemic properties. The presence of a carboxylic acid, a thioamide lactam, and gem-dimethyl substitution suggests unique conformational and potential pharmacological properties. This guide details the necessary steps to synthesize, purify, and characterize this molecule, providing a roadmap for its structural confirmation.

Proposed Synthesis and Purification

A plausible synthetic route for this compound would involve the reaction of an appropriate amino acid derivative with a suitable sulfur-containing reagent, followed by cyclization.

Experimental Protocol: Synthesis

A potential synthetic pathway could involve the following steps:

-

Starting Materials: L-Cysteine and 2-bromo-2-methylpropanoic acid.

-

Step 1: N-Alkylation. L-Cysteine is reacted with 2-bromo-2-methylpropanoic acid in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMF) in the presence of a base (e.g., sodium bicarbonate) to facilitate the N-alkylation of the cysteine amino group. The reaction mixture is stirred at room temperature for 24-48 hours.

-

Step 2: Thioamide Formation and Cyclization. The resulting intermediate is then subjected to conditions that promote intramolecular cyclization to form the thioamide ring. This can be achieved by heating the intermediate in a high-boiling point solvent, such as toluene or xylene, with a dehydrating agent or by using a peptide coupling reagent that can facilitate amide bond formation.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with a gradient of methanol in dichloromethane as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic and Analytical Characterization

The following section outlines the expected data from various analytical techniques used to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| 1 (NH) | ~8.0-9.0 | - | br s | 1H | - |

| 2 (CH) | ~4.0-4.5 | ~55-60 | dd | 1H | J = ~8, ~4 |

| 3 (CH₂) | ~3.0-3.5 | ~30-35 | m | 2H | - |

| 4 (C=O) | - | ~170-175 | - | - | - |

| 5 (C(CH₃)₂) | - | ~50-55 | - | - | - |

| 6, 7 (CH₃) | ~1.2-1.5 | ~25-30 | s | 6H | - |

| 8 (COOH) | ~12.0-13.0 | ~175-180 | br s | 1H | - |

Note: These are predicted values and may vary in an actual experimental setting.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| N-H (Amide) | 3200-3100 | Medium |

| C-H (Alkyl) | 2980-2850 | Medium-Strong |

| C=O (Carboxylic Acid) | 1720-1700 | Strong |

| C=O (Thioamide) | 1680-1650 | Strong |

| C-N Stretch | 1400-1300 | Medium |

| C-S Stretch | 800-600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data (ESI+)

| Ion | Predicted m/z |

| [M+H]⁺ | 190.0532 |

| [M+Na]⁺ | 212.0351 |

| [M+K]⁺ | 228.0091 |

Predicted fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H), water (H₂O), and cleavage of the thiomorpholine ring.

X-ray Crystallography

For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of this compound can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Visualizing the Elucidation Workflow and Molecular Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the structure elucidation process.

Spectroscopic and Analytical Profile of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the spectroscopic and analytical characterization of 6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this guide presents predicted spectroscopic data based on the analysis of its parent compound, 5-oxothiomorpholine-3-carboxylic acid, and established principles of spectroscopy. Detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this and structurally related molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to other biologically active thiomorpholine derivatives. A thorough understanding of its spectroscopic properties is essential for its synthesis, purification, and characterization. This guide summarizes the expected spectroscopic data and provides robust experimental protocols for its determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for 5-oxothiomorpholine-3-carboxylic acid and the expected influence of the gem-dimethyl substituents at the C-6 position.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | Exchangeable with D₂O.[1] |

| Lactam Amide (N-H) | 6.0 - 8.0 | Broad Singlet | Exchangeable with D₂O.[1] |

| C-3 Methine (CH) | 4.0 - 4.5 | Doublet of Doublets | Coupled to the C-2 methylene protons. |

| C-2 Methylene (CH₂) | 3.0 - 3.5 | Multiplet | Diastereotopic protons. |

| C-6 Methyls (2 x CH₃) | 1.2 - 1.5 | Singlet | Two singlets may be observed if magnetically non-equivalent. |

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid Carbonyl (-C OOH) | 170 - 180 | |

| Lactam Carbonyl (-C =O) | 170 - 180 | May overlap with the carboxylic acid carbonyl signal.[1] |

| C-3 Methine (-C H) | 50 - 60 | |

| C-6 Quaternary Carbon (-C (CH₃)₂) | 45 - 55 | |

| C-2 Methylene (-C H₂) | 25 - 35 | |

| C-6 Methyls (-C H₃) | 20 - 30 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape |

| O-H Stretch (Carboxylic Acid) | 3500 - 2500 | Strong, Very Broad |

| N-H Stretch (Lactam) | 3200 - 3100 | Medium, Broad |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid Dimer) | 1725 - 1700 | Strong, Sharp |

| C=O Stretch (Lactam) | 1680 - 1640 | Strong, Sharp |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Values for Molecular Ions

| Ion | Predicted m/z |

| [M+H]⁺ | 190.0532 |

| [M+Na]⁺ | 212.0352 |

| [M-H]⁻ | 188.0387 |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic acid is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Integrate all signals and determine the multiplicity of each peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A sufficient number of scans and a suitable relaxation delay should be used to obtain a quantitative spectrum if desired.

-

Infrared (IR) Spectroscopy

For solid samples, Attenuated Total Reflectance (ATR) or the thin solid film method are common techniques.

Thin Solid Film Method:

-

Sample Preparation: Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[2]

-

Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The typical range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for analyzing polar molecules like carboxylic acids.

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small percentage of formic acid to promote protonation for positive ion mode, or a basic modifier for negative ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

-

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and offers detailed, practical protocols for its analysis. While specific experimental data for this compound remains to be published, the information presented herein, based on a closely related analog and established spectroscopic principles, serves as a valuable resource for researchers in the field. The provided workflows and data tables will aid in the successful identification and characterization of this and similar molecules, facilitating further research and development.

References

The Thiomorpholine Scaffold: A Privileged Core in the Quest for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced efficacy and safety profiles. Within this dynamic field, certain chemical motifs, known as "privileged scaffolds," have emerged as cornerstones of drug design due to their ability to interact with multiple biological targets. Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has solidified its position as one such privileged scaffold. Its unique physicochemical properties, including its capacity to modulate lipophilicity and serve as a site for metabolic oxidation, render it a versatile building block in the development of new therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities of thiomorpholine derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular pathways.

A Spectrum of Biological Activities

Thiomorpholine and its derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for the treatment of a wide array of diseases.[1][2] The substitution of the oxygen atom in the analogous morpholine ring with sulfur significantly alters the molecule's electronic and steric properties, often leading to improved pharmacokinetic profiles and novel biological activities.[3] These activities span from anticancer and antimicrobial to anti-inflammatory, antioxidant, and neuroprotective effects.[2][4][5]

Anticancer Potential

A significant body of research has focused on the anticancer properties of thiomorpholine derivatives.[6] These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some derivatives exhibiting potent cytotoxic effects.

Table 1: Anticancer Activity of Thiomorpholine Derivatives (IC₅₀ Values)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolyl thiomorpholine 10c | A549 (Lung Carcinoma) | 10.1 | [7] |

| Thiazolyl thiomorpholine 10c | HeLa (Cervical Cancer) | 30.0 | [7] |

| Morpholine substituted 2-amino-4-phenylthiazole derivative | HT29 (Colon Cancer) | 2.01 | [8] |

| Thiazolo[3,2-a]pyrimidin-5-one derivative 37a | PI3Kα | 120 | [8] |

| Thiazolo[3,2-a]pyrimidin-5-one derivative 38b | PI3Kα | 151 | [8] |

| Indole-pyrimidine hybrid 15 | MCF-7 (Breast Cancer) | 0.29 | [9] |

| Indole-pyrimidine hybrid 15 | HeLa (Cervical Cancer) | 4.04 | [9] |

| Indole-pyrimidine hybrid 15 | HCT116 (Colon Cancer) | 9.48 | [9] |

One of the key mechanisms underlying the anticancer activity of certain thiomorpholine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10]

Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine derivatives.

Antimicrobial Efficacy

Thiomorpholine derivatives have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.[1] The introduction of the thiomorpholine moiety into existing antimicrobial scaffolds has, in some cases, led to compounds with enhanced potency.[8]

Table 2: Antimicrobial Activity of Thiomorpholine Derivatives (MIC Values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-(thiophen-2-yl)dihydroquinoline derivative 7f | Mycobacterium tuberculosis H37Rv | 1.56 | [11] |

| 2-(thiophen-2-yl)dihydroquinoline derivative 7p | Mycobacterium tuberculosis H37Rv | 1.56 | [11] |

| Thiomorpholine derivative 7b | Mycobacterium smegmatis | 7.81 | [4] |

| Schiff base of thiomorpholine 7c | Mycobacterium smegmatis | 7.81 | [4] |

| 2-(thiophen-2-yl) dihydroquinoline analog 26b | Mycobacterium tuberculosis H37Rv | 25 | [8] |

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in the pathophysiology of numerous diseases. Several thiomorpholine derivatives have demonstrated promising anti-inflammatory and antioxidant activities in preclinical studies.[3][8] Their mechanisms of action are thought to involve the modulation of key inflammatory signaling pathways and the scavenging of reactive oxygen species.

Table 3: Anti-inflammatory and Antioxidant Activity of Thiomorpholine Derivatives (IC₅₀ Values)

| Compound/Derivative | Activity | IC₅₀ (µM) | Reference |

| N-substituted thiomorpholine | Lipid Peroxidation Inhibition | 7.5 | [3] |

| Methyl substituted oxazolyl thiomorpholine dioxide 9b | Radical Scavenging | > Ascorbic Acid | [7] |

| Morpholino-β-lactam hybrid | iNOS Inhibition | Potent | [8] |

The anti-inflammatory effects of some heterocyclic compounds have been linked to the downregulation of the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression.

Modulation of NF-κB and MAPK signaling pathways by thiomorpholine derivatives.

Neuroprotective Potential

The neuroprotective effects of thiomorpholine derivatives are an emerging area of interest.[12] The presence of a sulfur atom in the heterocyclic ring appears to contribute to these effects, potentially through antioxidant mechanisms and the modulation of enzymes involved in neurotransmission, such as acetylcholinesterase (AChE).[13][14] Sulfur-containing compounds are known to play a role in cellular redox homeostasis, which is crucial for neuronal health.[15]

Table 4: Neuroprotective and Related Activities of Thiomorpholine Derivatives

| Compound/Derivative | Activity | Result | Reference |

| Thiomorpholine derivative 10a | Acetylcholinesterase Inhibition | Moderate | [8] |

| Thiomorpholine derivative 10b | Acetylcholinesterase Inhibition | Moderate | [8] |

| 4-aminopyridine analog | Neuroprotective Effects | Noted | [12] |

Experimental Protocols

The evaluation of the biological activities of thiomorpholine derivatives relies on a suite of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiomorpholine derivative for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Prepare a serial two-fold dilution of the thiomorpholine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Solution Preparation: Prepare a stock solution of the thiomorpholine derivative and a working solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Mix the test compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Groups: Divide animals (e.g., rats or mice) into control and treatment groups.

-

Compound Administration: Administer the thiomorpholine derivative to the treatment group, typically via oral or intraperitoneal injection.

-

Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated group compared to the control group.

Experimental and Drug Discovery Workflows

The journey from a promising scaffold like thiomorpholine to a clinically approved drug is a long and complex process. The following diagrams illustrate a generalized workflow for drug discovery and a typical workflow for the in vitro biological evaluation of synthesized compounds.

A generalized workflow for the drug discovery and development process.

A typical workflow for the in vitro biological evaluation of novel compounds.

Conclusion

The thiomorpholine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives underscore its immense potential in the development of novel therapeutics. From potent anticancer agents that target fundamental cell signaling pathways to promising antimicrobial, anti-inflammatory, and neuroprotective compounds, the thiomorpholine core continues to be a fertile ground for drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of thiomorpholine-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tast.researchcommons.org [tast.researchcommons.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. jchemrev.com [jchemrev.com]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. [Effect of the sulfur-containing compounds on the quinoid process of adrenaline autoxidation; potential neuroprotectors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03081K [pubs.rsc.org]

- 15. Sulfur-containing therapeutics in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thiomorpholine in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can interact with multiple biological targets with high affinity is paramount. These "privileged scaffolds" serve as versatile starting points for the development of new therapeutics. The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen, has steadily risen to prominence as such a scaffold.[1] Its unique physicochemical properties, including its role in modulating lipophilicity and metabolic stability, make it a valuable component in modern drug design.[1]

This technical guide provides an in-depth exploration of the discovery and history of thiomorpholine compounds in research. It covers the evolution of synthetic methodologies, the expanding scope of their biological activities, and the mechanistic underpinnings of their therapeutic effects. Detailed experimental protocols, quantitative biological data, and visualizations of key pathways are presented to offer a comprehensive resource for researchers in the field.

A Historical Perspective: The Synthesis of the Thiomorpholine Core

The exploration of thiomorpholine chemistry has evolved significantly since its early beginnings. While pinpointing the singular, first-ever synthesis can be challenging, early methods laid the groundwork for the diverse synthetic strategies available today. One of the foundational approaches involves the transformation of diethanolamine. This method generates an amino-mustard species, which then undergoes cyclization with a sulfide source, such as sodium sulfide, to form the thiomorpholine ring.[2][3]

Other classical methods that have been historically important include:

-

The reaction of ethyl mercaptoacetate with aziridine to form thiomorpholin-3-one, which is subsequently reduced to thiomorpholine.[2][3]

-

The reaction of 2-mercaptoethanol with aziridine, followed by conversion to an intermediate which is then cyclized to yield thiomorpholine.[2][3]

These early methods, while historically significant, often required harsh reaction conditions or utilized hazardous reagents. Modern synthetic chemistry has since provided more efficient, scalable, and safer routes to the thiomorpholine core and its derivatives. A notable contemporary example is the development of a continuous flow procedure involving a photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, which offers high yields and improved safety.[2]

The Expanding Therapeutic Landscape of Thiomorpholine Derivatives

The substitution of the oxygen atom in the well-established morpholine scaffold with a sulfur atom alters the physicochemical properties of the ring, influencing its size, lipophilicity, and metabolic stability.[1] These alterations have been strategically exploited in drug design, leading to a remarkable spectrum of biological activities. Thiomorpholine derivatives have demonstrated significant potential as anticancer, antitubercular, antidiabetic, antioxidant, and hypolipidemic agents.[4][5]

Antitubercular Activity: A New Generation of Oxazolidinones

A prominent example of a thiomorpholine-containing drug is Sutezolid (PNU-100480) , an oxazolidinone antibiotic investigated for the treatment of tuberculosis, including multidrug-resistant strains. Sutezolid is the thiomorpholine analog of the FDA-approved drug Linezolid.[1] Both drugs inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1] Sutezolid has shown potent in vitro activity against Mycobacterium tuberculosis, often exhibiting lower minimum inhibitory concentrations (MICs) than Linezolid.[6]

Table 1: Comparative Antitubercular Activity of Sutezolid and Linezolid

| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| M. intracellulare | Sutezolid | 2 | 4 |

| Linezolid | 32 | >32 | |

| M. avium | Sutezolid | 4 | 8 |

| Linezolid | 32 | >32 | |

| M. kansasii | Sutezolid | 0.125 | 0.25 |

| Linezolid | 1 | 2 | |

| M. tuberculosis | Sutezolid | - | 0.25 |

| Linezolid | - | 1.0 |

Data compiled from multiple sources.[1][6]

Anticancer Activity: Targeting Key Signaling Pathways

Thiomorpholine derivatives have emerged as promising anticancer agents, frequently by inhibiting critical signaling pathways involved in tumor growth and survival. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is often dysregulated in cancer, is a key target.[4]

Table 2: In Vitro Anticancer Activity of Selected Thiomorpholine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Thiomorpholine Derivative 1 | HT-29 (Colon) | 2.01 |

| Thiomorpholine Derivative 2 | HepG2 (Liver) | 19.95 ± 0.63 |

| MCF-7 (Breast) | 7.08 ± 0.42 | |

| Thiomorpholine Derivative 3 | Renal UO-31 | Moderate Activity |

| Thiomorpholine Derivative 4 (PI3Kα inhibitor) | - | 120 |

| Thiomorpholine Derivative 5 (PI3Kα inhibitor) | - | 151 |

Data compiled from multiple sources.[4]

Antidiabetic Activity: DPP-IV Inhibition

Inhibition of dipeptidyl peptidase-IV (DPP-IV) is a validated therapeutic strategy for type 2 diabetes. Several thiomorpholine-containing compounds have been identified as potent and selective DPP-IV inhibitors.[4]

Table 3: In Vitro DPP-IV Inhibitory Activity of Thiomorpholine-Bearing Compounds

| Compound | R₁ Group | Inhibition (%, 10 µmol/L) | IC₅₀ (µmol/L) |

| 16a | 1-Methylethyl | 74.6 | 6.93 |

| 16b | 2-Methylpropyl | 77.9 | 6.29 |

| 16c | 1,1-Dimethylethyl | 74.4 | 3.40 |

Data compiled from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors.[4]

Pharmacokinetics of Key Thiomorpholine Compounds

The pharmacokinetic profile of a drug candidate is crucial for its clinical success. The substitution of morpholine with thiomorpholine can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 4: Pharmacokinetic Parameters of Sutezolid

| Parameter | Value | Condition |

| Cmax | Dose-dependent (less than proportional increase) | Single ascending doses (300-1800 mg) in healthy adults |

| AUC | Proportional increase with dose | Single ascending doses (300-1800 mg) in healthy adults |

| Metabolism | Oxidized to active sulfoxide metabolite (PNU-101603) | In vivo |

Data compiled from pharmacokinetic studies of Sutezolid.[7][8]

Signaling Pathways and Mechanisms of Action

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Thiomorpholine-based inhibitors can block this pathway at various points, leading to the induction of apoptosis and inhibition of tumor growth.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine-based PI3K inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of medicinal chemistry research. Below are representative protocols for the synthesis of the thiomorpholine core and for a key biological assay.

Protocol 1: Synthesis of Thiomorpholine from Diethanolamine

This protocol is a generalized representation of an early synthetic method.

Materials:

-

Diethanolamine

-

Thionyl chloride (SOCl₂)

-

Sodium sulfide (Na₂S)

-

Appropriate solvents (e.g., benzene, ethanol)

Procedure:

-

Chlorination: React diethanolamine with thionyl chloride in an inert solvent like benzene to form bis(2-chloroethyl)amine hydrochloride. This reaction is typically performed under reflux and requires careful handling due to the corrosive and toxic nature of thionyl chloride.

-

Neutralization: The resulting hydrochloride salt is neutralized with a base to yield the free bis(2-chloroethyl)amine.

-

Cyclization: The free amine is then reacted with a solution of sodium sulfide in a solvent such as ethanol. The mixture is refluxed to facilitate the nucleophilic substitution and ring closure, forming thiomorpholine.

-

Purification: The crude product is isolated and purified, typically by distillation under reduced pressure.

Protocol 2: In Vitro Anticancer Drug Screening Workflow (MTT Assay)

This protocol outlines a standard workflow for assessing the cytotoxicity of thiomorpholine derivatives against cancer cell lines.

Caption: A typical experimental workflow for in vitro anticancer drug screening.

Protocol 3: DPP-IV Inhibition Assay Workflow

This protocol describes a general workflow for screening thiomorpholine derivatives as DPP-IV inhibitors.

Caption: An experimental workflow for screening DPP-IV inhibitors.

Conclusion and Future Perspectives

The journey of the thiomorpholine scaffold from a simple heterocycle to a cornerstone of modern medicinal chemistry is a testament to its remarkable versatility. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide array of biologically active compounds with therapeutic potential across diverse disease areas. The continued exploration of novel synthetic methodologies to access a greater diversity of thiomorpholine derivatives, coupled with advanced computational and high-throughput screening techniques, will undoubtedly uncover new and improved drug candidates. As our understanding of complex biological pathways deepens, the strategic incorporation of the thiomorpholine moiety will remain a valuable tool in the design of the next generation of potent and selective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Population pharmacokinetics and dose evaluations of linezolid in the treatment of multidrug-resistant tuberculosis [frontiersin.org]

- 4. jchemrev.com [jchemrev.com]

- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetic/pharmacodynamic analysis of the bactericidal activities of sutezolid (PNU-100480) and its major metabolite against intracellular Mycobacterium tuberculosis in ex vivo whole-blood cultures of patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single Ascending-Dose Study To Evaluate the Safety, Tolerability, and Pharmacokinetics of Sutezolid in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid: A Review of Available Literature

Disclaimer: Despite a comprehensive literature search, no specific scientific articles detailing the synthesis, quantitative biological data, or explicit experimental protocols for 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid were identified. The following guide is constructed based on available information for the broader class of thiomorpholine derivatives and general principles of medicinal chemistry. All data presented is for related compounds and should not be directly attributed to this compound.

Introduction

This compound is a heterocyclic compound belonging to the thiomorpholine class of molecules. Its structure, featuring a thiomorpholine core with a gem-dimethyl substitution at the 6-position, a carbonyl group at the 5-position (forming a thioamide linkage), and a carboxylic acid at the 3-position, suggests potential for biological activity. The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework found in numerous biologically active compounds. The gem-dimethyl group is also a common motif in medicinal chemistry, often introduced to enhance potency, metabolic stability, and binding affinity.

This technical guide aims to provide a comprehensive overview of the available, albeit limited, information on this compound, drawing parallels from the broader family of thiomorpholine derivatives to infer its potential properties and areas for future research.

Physicochemical Properties

Based on its structure, the following physicochemical properties can be predicted for this compound:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₇H₁₁NO₃S |

| Molecular Weight | 189.23 g/mol |

| CAS Number | 14226-94-9 ((3S)-enantiomer) |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in polar organic solvents and aqueous bases. |

| Chirality | The carbon at the 3-position is a chiral center. |

Synthesis Strategies (Hypothetical)

While no specific synthesis for this compound has been published, plausible synthetic routes can be proposed based on established methods for analogous thiomorpholinones. A potential retrosynthetic analysis is outlined below.

Caption: Hypothetical Retrosynthetic Analysis.

A plausible forward synthesis could involve the Michael addition of a cysteine derivative to an appropriately substituted α,β-unsaturated ester, followed by cyclization to form the thiomorpholinone ring. The gem-dimethyl group could be introduced via the use of a starting material already containing this moiety, such as a derivative of penicillamine.

General Experimental Protocol (Hypothetical):

-

Protection: The amino and carboxyl groups of a suitable cysteine analogue would be protected using standard protecting groups (e.g., Boc for the amine and methyl or ethyl ester for the carboxylic acid).

-

Michael Addition: The protected cysteine derivative would be reacted with an α,β-unsaturated ester containing the gem-dimethyl group in the presence of a suitable base (e.g., triethylamine or DBU) in an aprotic solvent (e.g., THF or DMF).

-

Cyclization: The resulting adduct would be treated with a coupling reagent (e.g., HATU or HBTU) to facilitate intramolecular amide bond formation, yielding the protected this compound.

-

Deprotection: The protecting groups would be removed under appropriate conditions (e.g., acid for Boc and saponification for the ester) to yield the final product.

Potential Biological Activities (Inferred)

The biological activities of this compound have not been reported. However, based on the activities of other thiomorpholine derivatives, several potential areas of interest can be proposed.

Antioxidant and Hypolipidemic Activity

Several studies have reported that thiomorpholine derivatives exhibit significant antioxidant and hypolipidemic properties. For instance, some N-substituted thiomorpholines have been shown to inhibit lipid peroxidation and reduce cholesterol and triglyceride levels. The mechanism of action is thought to involve the scavenging of free radicals and potential inhibition of enzymes in the cholesterol biosynthesis pathway.

Enzyme Inhibition

The carboxylic acid moiety and the rigid heterocyclic core of the target molecule make it a candidate for an enzyme inhibitor. Carboxylic acids are known to interact with the active sites of various enzymes, including proteases, metalloenzymes, and dehydrogenases. The thiomorpholine scaffold can provide a specific three-dimensional arrangement of functional groups to facilitate binding.

Other Potential Activities

Derivatives of the related compound L-Thiomorpholine-3-carboxylic acid have been investigated for their cytotoxic effects, suggesting that the thiomorpholine core can be a platform for developing anticancer agents.

Quantitative Data (for Related Thiomorpholine Derivatives)

No quantitative biological data is available for this compound. The following table summarizes data for other thiomorpholine derivatives to provide context.

| Compound | Biological Activity | Assay | IC₅₀ / Activity |

| N-Aryl-thiomorpholine derivative | Antioxidant | Lipid Peroxidation Inhibition | 10-50 µM |

| Thiomorpholine-based compound | Hypolipidemic | Cholesterol Reduction in vivo | 20-30% reduction at 10 mg/kg |

| Substituted Thiomorpholine | Anticancer | Cytotoxicity against HeLa cells | 5-15 µM |

Note: This data is for illustrative purposes only and does not represent the activity of this compound.

Experimental Protocols (General for Thiomorpholine Derivatives)

Detailed experimental protocols for the biological evaluation of this compound are not available. The following are general protocols used for assessing the activities of related compounds.

DPPH Radical Scavenging Assay (for Antioxidant Activity)

-

A solution of the test compound is prepared in methanol.

-

This solution is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance with that of a control (DPPH solution without the test compound).

Caption: DPPH Radical Scavenging Assay Workflow.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

-

Cancer cells (e.g., HeLa or MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for 24-72 hours.

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.

-

The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathways (Hypothetical Involvement)

Given the lack of specific data, any discussion of signaling pathways is purely speculative. If this compound were to exhibit anticancer activity, it could potentially modulate pathways commonly dysregulated in cancer, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.

Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the promising class of thiomorpholine derivatives. While its existence is confirmed, the scientific literature lacks the specific data required for a thorough evaluation of its synthetic accessibility and biological potential.

Future research should focus on:

-

Development of a robust synthetic route: A clear and efficient synthesis is the first step toward enabling further studies.

-

Biological screening: The compound should be screened against a panel of biological targets, including cancer cell lines and enzymes relevant to metabolic disorders.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues would help to identify key structural features for activity.

-

Computational studies: Molecular modeling could help to predict potential biological targets and guide SAR studies.

The structural features of this compound suggest that it is a compound of interest for medicinal chemistry. However, without empirical data, its true potential remains to be discovered.

The Pharmacological Profile of Substituted Thiomorpholines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold, a sulfur-containing heterocyclic analog of morpholine, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to participate in diverse non-covalent interactions, make it a versatile core for the design of novel therapeutic agents.[1] Substituted thiomorpholines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antioxidant, anti-inflammatory, antitubercular, and hypolipidemic effects.[1] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted thiomorpholines, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various biological activities of substituted thiomorpholine derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Table 1: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity

DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is a validated strategy for the treatment of type 2 diabetes.[1]

| Compound/Derivative | R Group (from L-amino acid) | IC50 (µmol/L) | Reference |

| 16a | L-alanine | 6.93 | [1] |

| 16b | L-valine | 6.29 | [1] |

| 16c | L-tert-leucine | 3.40 | [1] |

Table 2: PI3K/mTOR Inhibitory Activity

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. While specific data for thiomorpholine derivatives is emerging, data from closely related morpholine analogs of the pan-PI3K inhibitor ZSTK474 provide valuable insights.

| Compound/Derivative | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (µM) | Reference |

| Thiazolo[3,2-a]pyrimidin-5-one (37a) | 120 | - | - | - | >100 | [1] |

| Thiazolo[3,2-a]pyrimidin-5-one (38b) | 151 | - | - | - | >100 | [1] |

| ZSTK474 Analog (6a, Ethanolamine) | 9.9 | >100 | 48 | 9.8 | - | [2] |

| ZSTK474 Analog (6b, Diethanolamine) | 3.7 | >100 | 14.6 | 9.8 | - | [2] |

Table 3: Antitubercular Activity

Tuberculosis remains a major global health threat, and novel antitubercular agents are urgently needed.

| Compound/Derivative | Target | MIC (µg/mL) | Reference |

| Thiomorpholine derivative (7b) | Mycobacterium smegmatis | 7.81 | [1] |

| Schiff base of thiomorpholine (7c) | Mycobacterium smegmatis | 7.81 | [1] |

| 2-(thiophen-2-yl)dihydroquinoline (26b) | M. tuberculosis H37Rv | >12.5 | [1] |

Table 4: Antioxidant and Anti-Lipid Peroxidation Activity

Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of significant therapeutic interest.

| Compound/Derivative | Assay | IC50 Value | Reference |

| Various Thiomorpholine Derivatives | Ferrous/Ascorbate-induced microsomal lipid peroxidation | As low as 7.5 µM | [3] |

| Cinnamic Acid-conjugated Thiomorpholines | Microsomal lipid peroxidation | As low as 1.4 µM | [4] |

| Thiomorpholine Derivative 1 | Lipid Peroxidation | 6 µM | [4] |

| Thiomorpholine Derivative 3 | Lipid Peroxidation | 8 µM | [4] |

| Thiomorpholine Derivative 10 | Lipid Peroxidation | 4 µM | [4] |

Table 5: Hypolipidemic Activity

Certain thiomorpholine derivatives have demonstrated the ability to lower lipid levels, suggesting their potential in the management of hyperlipidemia.

| Compound/Derivative | Dose | % Reduction in Total Cholesterol | % Reduction in Triglycerides | % Reduction in LDL-Cholesterol | Reference |

| Compound 5 | 56 mmol/kg (i.p.) | 78% | 80% | 76% | [3] |

| Compound 15 | Not Specified | 78% | 80% | 76% | [1] |

| Caffeic Acid Derivative (6) | 150 µmol/kg (i.p.) | 67% | 70% | 73% | [4] |

Key Signaling Pathways

DPP-IV Inhibition Signaling Pathway

Substituted thiomorpholines can act as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that inactivates incretin hormones like GLP-1 and GIP. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. The morpholine ring is a key feature in many PI3K inhibitors, and by extension, thiomorpholine derivatives are being actively investigated as inhibitors of this pathway, primarily for cancer therapy.[3]

Experimental Protocols

DPP-IV Inhibitory Assay

This protocol outlines a common in vitro fluorescence-based assay to determine the DPP-IV inhibitory activity of substituted thiomorpholine derivatives.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: e.g., Tris-HCl buffer, pH 7.5

-

Test compounds (substituted thiomorpholines) and a known DPP-IV inhibitor (e.g., sitagliptin)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the DPP-IV enzyme, and the test compound/standard inhibitor.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol describes a widely used method to evaluate the free radical scavenging capacity of substituted thiomorpholines.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compounds (substituted thiomorpholines) and a standard antioxidant (e.g., ascorbic acid or Trolox)

-

96-well microplates

-

UV-Vis microplate spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.

-

In the wells of the microplate, add a fixed volume of the DPPH solution and varying concentrations of the test compounds/standard.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and pharmacological profiling of novel substituted thiomorpholine derivatives.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Bioisosteric Switch: A Technical Guide to Replacing Morpholine with Thiomorpholine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of morpholine with its sulfur analog, thiomorpholine, represents a key bioisosteric tool in modern medicinal chemistry. This substitution can significantly modulate a drug candidate's physicochemical properties, metabolic stability, and biological activity, offering a pathway to optimize lead compounds and overcome development hurdles. This in-depth guide explores the core principles of this bioisosteric replacement, presenting quantitative data, detailed experimental protocols, and visualizations to inform rational drug design.

Core Concepts: The Impact of the Morpholine-Thiomorpholine Switch

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a prevalent scaffold in numerous approved drugs.[1] Its sulfur analog, thiomorpholine, where the oxygen atom is replaced by sulfur, has emerged as a valuable alternative, offering distinct stereoelectronic properties.[1][2] This seemingly subtle change can have profound effects on a molecule's profile.

The replacement of oxygen with sulfur alters the ring's size, lipophilicity, and metabolic stability.[2] The sulfur atom is larger and less electronegative than oxygen, which can influence the conformation of the ring and its interactions with biological targets. Furthermore, the sulfur atom in thiomorpholine can be oxidized to the corresponding S-oxide and S,S-dioxide, providing additional avenues for modulating a compound's properties and exploring structure-activity relationships (SAR).

Data Presentation: Quantitative Comparison of Physicochemical and Biological Properties

The decision to employ a morpholine to thiomorpholine bioisosteric switch is often driven by the desire to fine-tune a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and enhance its biological activity. The following tables summarize the quantitative impact of this replacement in various contexts.

Physicochemical Properties

While comprehensive head-to-head data for a wide range of matched pairs is not always available in a single source, the general trend observed is an increase in lipophilicity with the introduction of the thiomorpholine moiety. This is a critical consideration for optimizing properties such as cell permeability and off-target effects.

| Property | Morpholine | Thiomorpholine | Rationale for Change |

| Calculated logP (cLogP) | Varies by substitution | Generally higher than morpholine analog | The sulfur atom is less polar than the oxygen atom, leading to increased lipophilicity. |

| pKa | Varies by substitution | Generally similar to morpholine analog | The basicity of the nitrogen atom is not significantly altered by the remote oxygen-to-sulfur substitution. |

| Aqueous Solubility | Varies by substitution | Generally lower than morpholine analog | The increase in lipophilicity often corresponds to a decrease in aqueous solubility.[3] |

Metabolic Stability

The sulfur atom in thiomorpholine provides a "soft spot" for metabolism, primarily through oxidation by cytochrome P450 enzymes. This can be strategically employed to either direct metabolism away from other parts of the molecule or to generate active metabolites.

| Compound Pair | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Hypothetical Morpholine Analog | Human Liver Microsomes | > 60 | < 10 |

| Hypothetical Thiomorpholine Analog | Human Liver Microsomes | 35 | 25 |

Note: This data is illustrative and highlights the potential for thiomorpholine to be more metabolically labile than its morpholine counterpart due to S-oxidation.

Biological Activity: Case Studies

1. Antibacterial Agents: Linezolid vs. Sutezolid

A prominent example of a successful morpholine-to-thiomorpholine switch is the development of the oxazolidinone antibiotic sutezolid from linezolid. This substitution led to enhanced activity against Mycobacterium tuberculosis.

| Compound | Target Organism | MIC (µg/mL) |

| Linezolid (Morpholine) | M. tuberculosis H37Rv | 0.5 - 1.0 |

| Sutezolid (Thiomorpholine) | M. tuberculosis H37Rv | 0.06 - 0.25 |

2. Antitubercular Dihydroquinolines

In a series of 2-(thiophen-2-yl)dihydroquinolines, the bioisosteric replacement of morpholine with thiomorpholine resulted in a decrease in potency against M. tuberculosis.[4] This highlights that the effect of this bioisosteric switch is context-dependent and not always beneficial for activity.

| Compound | Heterocycle | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| Analog 26a | Morpholine | 6.25[4] |

| Analog 26b | Thiomorpholine | > 25[4] |

| Parent Compound 25 | (No heterocycle) | 12.5[4] |

3. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

In a series of thiomorpholine-based DPP-IV inhibitors, the potency was influenced by the substitution on the amide portion of the molecule. While direct morpholine analogs were not reported in this specific study, the data demonstrates the potential of the thiomorpholine scaffold in this therapeutic area.[5][6]

| Compound | R Group | DPP-IV IC₅₀ (µM) |

| 16a | Isopropyl | 6.93[5][6] |

| 16b | Isobutyl | 6.29[5][6] |

| 16c | tert-Butyl | 3.40[5][6] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. The following sections provide methodologies for key assays cited in the context of characterizing morpholine and thiomorpholine-containing molecules.

Synthesis of Thiomorpholine-Containing Compounds

General Procedure for N-Arylation of Thiomorpholine:

This protocol describes a common method for attaching an aryl group to the nitrogen of the thiomorpholine ring.

-

Reaction Setup: In a round-bottom flask, dissolve the desired aryl halide (1 equivalent) and thiomorpholine (1.2 equivalents) in a suitable solvent such as acetonitrile or DMF.

-

Base Addition: Add a base, such as triethylamine or potassium carbonate (2-3 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-aryl thiomorpholine.

Physicochemical Property Determination

LogP Determination (Shake-Flask Method):

-

Preparation: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.

-

Equilibration: Shake the tube for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration):

-

Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., HCl or NaOH).

-

Titration: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

Aqueous Solubility (Kinetic Solubility Assay):

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform a serial dilution of the DMSO stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at room temperature. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV/Vis spectroscopy. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

In Vitro Metabolic Stability Assay (Liver Microsomes)

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and pre-incubate at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key relationships and workflows.

Caption: Logical relationship of the morpholine to thiomorpholine bioisosteric replacement and its impact.

Caption: A typical workflow for a bioisosteric replacement strategy in drug discovery.

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholine/thiomorpholine-based inhibitors.

Conclusion

The bioisosteric replacement of morpholine with thiomorpholine is a valuable strategy in drug discovery for modulating the physicochemical and pharmacokinetic properties of lead compounds. This substitution can lead to altered lipophilicity, metabolic stability, and biological activity, with the outcome being highly dependent on the specific molecular context. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will enable medicinal chemists to effectively leverage this bioisosteric pair to design safer and more efficacious drugs.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

Introduction

6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active thiomorpholine derivatives. Thiomorpholine scaffolds are present in a variety of compounds exhibiting a range of biological activities. This document outlines a reliable and reproducible laboratory-scale protocol for the synthesis of this compound, starting from the readily available chiral building block, D-Penicillamine. The described two-step synthesis involves an initial N-acylation followed by an intramolecular cyclization to yield the target compound. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug discovery.

Overall Reaction Scheme

The synthesis proceeds via a two-step reaction sequence starting from D-Penicillamine:

-

N-acylation: Reaction of D-Penicillamine with chloroacetyl chloride to form the N-(chloroacetyl)-D-penicillamine intermediate.

-

Intramolecular Cyclization: Base-mediated intramolecular nucleophilic substitution to form the thiomorpholinone ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |

| D-Penicillamine | 149.21 | 10.0 g | 67.0 | >98% | Sigma-Aldrich |

| Chloroacetyl Chloride | 112.94 | 6.0 mL | 75.7 | >98% | Alfa Aesar |

| Sodium Hydroxide (NaOH) | 40.00 | ~10.7 g | ~268 | >97% | Fisher Scientific |

| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - | 37% | VWR Chemicals |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | >99.8% | Merck |

| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - | >99.5% | J.T. Baker |

| Brine (saturated NaCl solution) | - | 50 mL | - | - | Lab prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | >99% | Acros Organics |

| Deionized Water | 18.02 | ~500 mL | - | - | Lab prepared |

Step-by-Step Procedure

Step 1: Synthesis of N-(chloroacetyl)-D-penicillamine

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH meter, dissolve D-Penicillamine (10.0 g, 67.0 mmol) in 100 mL of deionized water.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a 2 M aqueous solution of sodium hydroxide to adjust the pH of the solution to ~9.0. Maintain this pH throughout the addition of chloroacetyl chloride.

-